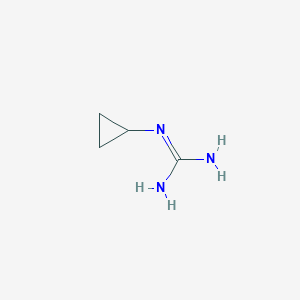

N-环丙基胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Cyclopropylguanidine is an organic compound . It is also known as 1-cyclopropylguanidine . The CAS number for N-Cyclopropylguanidine hydrochloride is 207974-05-8 and for N-Cyclopropylguanidine acetate is 1559064-05-9 .

Synthesis Analysis

The synthesis of guanidines, including N-Cyclopropylguanidine, has been a topic of interest in recent years . Various methods have been developed, including transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis

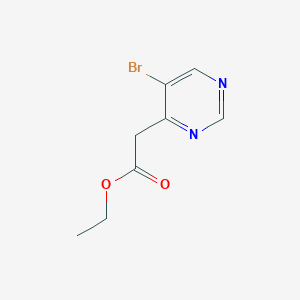

The molecular formula for N-Cyclopropylguanidine hydrochloride is C4H9N3.ClH and for N-Cyclopropylguanidine acetate is C4H9N3.C2H4O2 . The molecular weight for the hydrochloride form is 135.6 and for the acetate form is 159.19 .Physical and Chemical Properties Analysis

N-Cyclopropylguanidine is a solid at room temperature . . More detailed physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

安全和危害

作用机制

Target of Action

N-Cyclopropylguanidine primarily targets the Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine (N-methylglycine) and other secondary amines .

Mode of Action

N-Cyclopropylguanidine interacts with its target, MSOX, through a polar mechanism . A single electron transfer (SET) process was suggested on the basis of studies with N-cyclopropylguanidine . The first rate-limiting step is the binding of N-cyclopropylguanidine to the flavin ring, which simultaneously proceeds with the ring-opening of the N-cyclopropylguanidine cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group (C3 atom) to the flavin ring (C4a atom) .

Biochemical Pathways

The biochemical pathway affected by N-Cyclopropylguanidine involves the oxidation of sarcosine and other secondary amines . The compound plays a role in the conversion of a CN single bond of the substrates into a double bond . After hydrolysis of the CN double bond species (Schiff bases), the release of ammonium and the cleavage of the amines generate primary and secondary amines .

Result of Action

The molecular and cellular effects of N-Cyclopropylguanidine’s action involve the formation of an imine state . This state accumulates during the oxidation of N-Cyclopropylguanidine in MSOX . The conformation of N-Cyclopropylguanidine was found to be crucial for reactions following the formation of the N-Cyclopropylguanidine adduct .

属性

IUPAC Name |

2-cyclopropylguanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTUUEWDUBHMBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397850 |

Source

|

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168627-33-6 |

Source

|

| Record name | N-Cyclopropylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)